molecular formula C17H32N2OSn B2824762 2-Methoxy-5-(tributylstannyl)pyrazine CAS No. 619331-63-4

2-Methoxy-5-(tributylstannyl)pyrazine

Cat. No.: B2824762
CAS No.: 619331-63-4
M. Wt: 399.166
InChI Key: ICTSYFHDWYSWDM-UHFFFAOYSA-N
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Description

2-Methoxy-5-(tributylstannyl)pyrazine is an organotin compound with the molecular formula C17H32N2OSn and a molecular weight of 399.16 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a methoxy group and a tributylstannyl group. It is commonly used in organic synthesis, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(tributylstannyl)pyrazine typically involves the stannylation of a pyrazine derivative. One common method is the palladium-catalyzed stannylation of 2-methoxy-5-bromopyrazine using tributyltin hydride as the stannylating agent . The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or tetrahydrofuran (THF), and requires heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(tributylstannyl)pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0), are often used as catalysts in cross-coupling reactions.

    Solvents: Common solvents include toluene, THF, and dichloromethane.

    Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating to temperatures ranging from 50°C to 100°C.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl or heteroaryl compounds.

Scientific Research Applications

2-Methoxy-5-(tributylstannyl)pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(tributylstannyl)pyrazine in chemical reactions involves the activation of the tributylstannyl group by a palladium catalyst. This activation facilitates the formation of a carbon-palladium intermediate, which then undergoes transmetalation with an aryl or vinyl halide to form the desired cross-coupled product . The molecular targets and pathways involved are primarily related to the catalytic cycle of palladium-catalyzed cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in this compound provides unique electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of specific target molecules that require these unique properties.

Properties

IUPAC Name

tributyl-(5-methoxypyrazin-2-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-4-6-2-3-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTSYFHDWYSWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(N=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2OSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619331-63-4
Record name 2-methoxy-5-(tributylstannyl)pyrazine
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